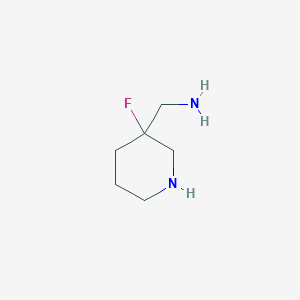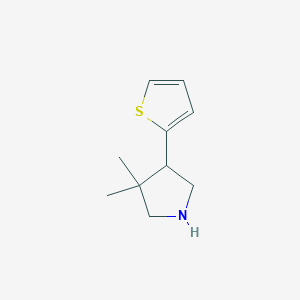![molecular formula C16H25BrClNO B1489355 4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride CAS No. 1220020-92-7](/img/structure/B1489355.png)
4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride
Vue d'ensemble
Description
4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride, also known as 2-Bromo-4-(sec-butyl)phenoxy-methylpiperidine hydrochloride, is an organic compound belonging to the class of piperidines. It is a white crystalline solid with a molecular formula of C13H22BrClNO and a molecular weight of 318.7 g/mol. This compound has been widely used in the field of medicinal chemistry due to its versatile structure and wide range of applications.
Applications De Recherche Scientifique
Sorption of Phenoxy Herbicides
A comprehensive review by Werner, Garratt, and Pigott (2012) on the sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals highlights the environmental behavior of phenoxy compounds. This study elucidates the sorption mechanisms and influences of soil parameters, such as pH and organic carbon content, which are critical for understanding the environmental fate of related compounds (Werner, Garratt, & Pigott, 2012).
Pharmacology of Piperidine Derivatives
Brine et al. (1997) review the chemistry and pharmacology of Ohmefentanyl, a member of the 4-anilidopiperidine class, detailing its stereoisomers and biological activities. This review provides insights into the structural and pharmacological diversity within the piperidine derivatives, which can be extrapolated to understand the potential research applications of the queried compound (Brine et al., 1997).
Synthetic Routes of Piperidine Derivatives
Mi (2015) analyzes the synthetic routes of vandetanib, including intermediates like tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate. This work sheds light on the synthetic versatility and industrial production considerations of piperidine-based compounds, which may be relevant for synthesizing and studying "4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride" (Mi, 2015).
Environmental Impact and Toxicity
The review by Haman et al. (2015) on parabens, which, like phenoxy herbicides, include phenolic compounds, discusses their occurrence, fate, and behavior in aquatic environments. This information can be valuable for understanding the environmental impact and potential toxicity concerns of structurally related compounds (Haman et al., 2015).
Propriétés
IUPAC Name |
4-[(2-bromo-4-butan-2-ylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-3-12(2)14-4-5-16(15(17)10-14)19-11-13-6-8-18-9-7-13;/h4-5,10,12-13,18H,3,6-9,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZIYMLZTROFOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OCC2CCNCC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



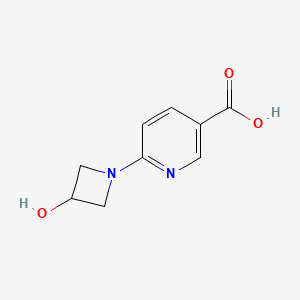
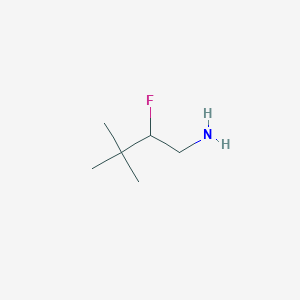
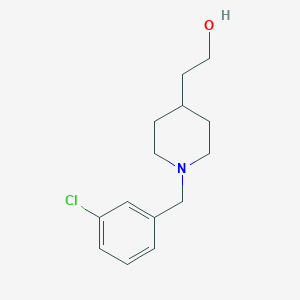
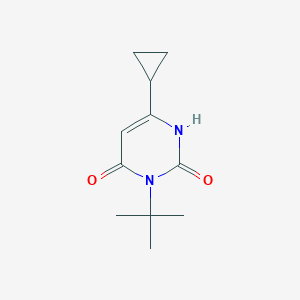
![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1489277.png)
amine](/img/structure/B1489279.png)
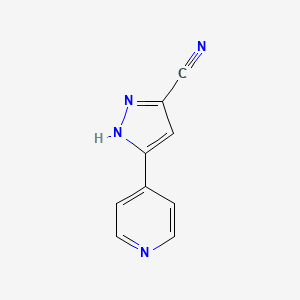

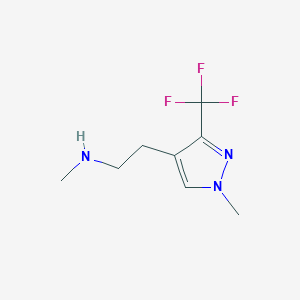
![6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1489285.png)

